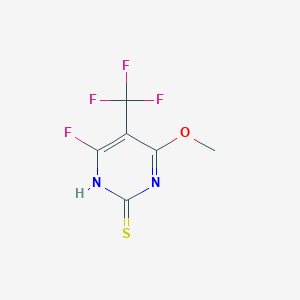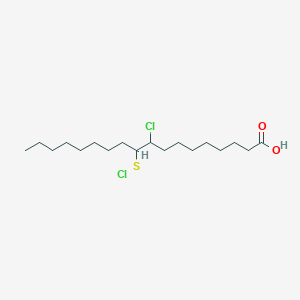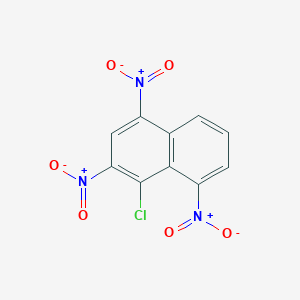
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple fluorine atoms, which contribute to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylate
Uniqueness
The uniqueness of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of multiple fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
101492-33-5 |
|---|---|
Fórmula molecular |
C23H17F3O3 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17F3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
Clave InChI |
FMAIBPYCMBBBQV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
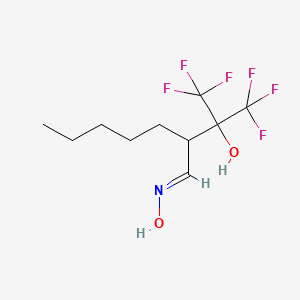
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
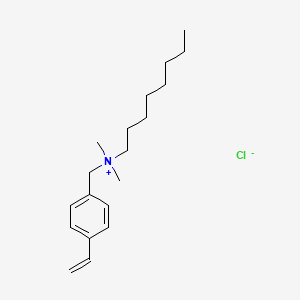

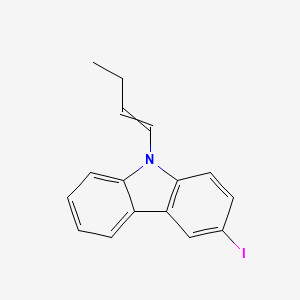

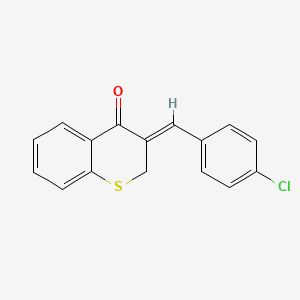

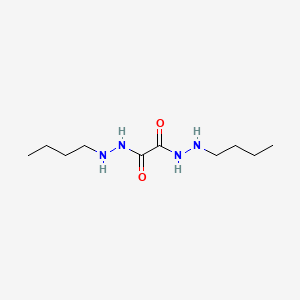
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
